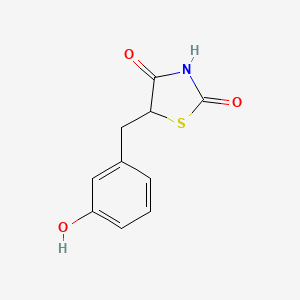

5-(3-Hydroxybenzyl)thiazolidine-2,4-dione

Description

Historical Context of Thiazolidinediones as Medicinal Scaffolds

The journey of thiazolidinediones in medicine is most prominently linked to the management of type 2 diabetes. The first class of these drugs, often called "glitazones," was introduced in the late 1990s to target insulin (B600854) resistance, a primary physiological issue in type 2 diabetes. diabetesjournals.orgresearchgate.net Troglitazone was the first of this class to be approved by the Food and Drug Administration (FDA) in 1996. diabetesjournals.orgglobalresearchonline.net However, due to concerns about liver toxicity, it was later withdrawn from the market. diabetesjournals.orgwikipedia.org This event paved the way for the development and approval of other thiazolidinediones, namely rosiglitazone (B1679542) and pioglitazone (B448), in 1999. wikipedia.orgresearchgate.net These compounds became widely used and spurred extensive research into the therapeutic potential of the TZD scaffold beyond diabetes, including for conditions like non-alcoholic steatohepatitis (NASH) and polycystic ovary syndrome (PCOS). researchgate.netwikipedia.org

Table 1: Key Milestones in the History of Thiazolidinedione Drugs

| Year | Milestone | Compound(s) | Significance |

| 1996 | First FDA Approval | Troglitazone | Introduction of TZDs for treating type 2 diabetes. diabetesjournals.orgglobalresearchonline.net |

| 1999 | Second-Generation Approvals | Rosiglitazone, Pioglitazone | Continued use of the TZD class with different profiles. researchgate.net |

| 2000 | Market Withdrawal | Troglitazone | Heightened focus on the safety and side effects of the TZD class. diabetesjournals.orgwikipedia.org |

Overview of Thiazolidinedione Core Framework as a Privileged Pharmacophore

The 2,4-thiazolidinedione (B21345) ring is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This term denotes a molecular framework that is able to bind to multiple, distinct biological targets, leading to a diverse range of pharmacological activities. The TZD core acts as a versatile backbone for developing inhibitors and modulators for various biological pathways. nih.gov

The biological versatility of TZDs stems from their unique structural features, including a hydrogen bond donor and acceptor region. globalresearchonline.net This allows them to interact with a wide variety of biological targets. nih.gov Research has shown that TZD-containing compounds can exhibit activity against targets relevant to diabetes, cancer, inflammation, and microbial infections. nih.govnih.govsysrevpharm.org Their most well-known mechanism of action is as agonists for peroxisome proliferator-activated receptors (PPARs), particularly the gamma subtype (PPARγ), which are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. globalresearchonline.netnih.govacs.org

Significance of Structural Modifications at the Thiazolidinedione Nucleus for Biological Activity

The biological activity of thiazolidinedione derivatives is highly dependent on the nature and position of substituents on the core ring. researchgate.net Extensive structure-activity relationship (SAR) studies have demonstrated that modifications, particularly at the C5 position, can drastically alter the therapeutic properties of the molecule. nih.govresearchgate.net

The C5 position is often substituted using a Knoevenagel condensation reaction with various aldehydes, leading to 5-arylidene or 5-benzylidene derivatives. researchgate.netnih.gov The substituent at this position plays a crucial role in the molecule's potency and selectivity. For instance, research has shown that the presence of an aromatic ring on the 5-benzylidene group can enhance potency. nih.gov Furthermore, substitutions on this aromatic ring, especially at the meta position, have been found to increase biological activity. nih.gov This highlights the importance of the 3-hydroxy group in the specific compound 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione.

Different substitutions at the C5 position can direct the compound's activity towards different therapeutic areas.

Table 2: Biological Activities of Various 5-Substituted Thiazolidinedione Derivatives

| General Structure | R-Group Substituent | Reported Biological Activity |

| 5-Arylidenethiazolidine-2,4-dione | Halogenated benzylidene | Antileishmanial researchgate.net |

| 5-Arylidenethiazolidine-2,4-dione | 3,4,5-trimethoxybenzylidene | Anti-breast cancer mdpi.com |

| 5-Arylidenethiazolidine-2,4-dione | Methoxy-hydroxy-arylidene | Antimicrobial nih.gov |

| 5-Benzylidenethiazolidine-2,4-dione | Varied substituted benzylidenes | Antioxidant nih.gov |

Focus on this compound and its Related Derivatives within Academic Research

The compound this compound is a specific derivative that fits within the extensive landscape of TZD research. While its direct therapeutic applications are not as widely documented as the approved "glitazone" drugs, its structure is of significant academic interest. Its close analog, 5-(4-hydroxybenzyl)thiazolidine-2,4-dione, has been identified as a key synthetic intermediate in the preparation of TZD-based drugs like pioglitazone. researchgate.netgoogle.comsmolecule.com

The presence of the benzyl (B1604629) group at the C5 position, combined with a hydroxyl group at the meta-position of the benzene (B151609) ring, makes this compound a valuable molecule for structure-activity relationship (SAR) studies. Academic research often focuses on the synthesis of such derivatives to explore how subtle changes in the molecular structure, such as the position of the hydroxyl group from para (as in the pioglitazone intermediate) to meta, affect the compound's interaction with biological targets like PPARγ. These studies are crucial for the rational design of new therapeutic agents with improved efficacy and selectivity. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

5-[(3-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C10H9NO3S/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14) |

InChI Key |

GRNUQBDCKXWQLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC2C(=O)NC(=O)S2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Hydroxybenzyl Thiazolidine 2,4 Dione and Analogues

Conventional Synthetic Routes for Thiazolidine-2,4-dione Core Synthesis

The traditional synthesis of 5-benzylthiazolidine-2,4-diones, including the target compound 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione, typically involves a two-step process. This process begins with the formation of a 5-benzylidene intermediate through a condensation reaction, which is then followed by the reduction of the exocyclic double bond.

Knoevenagel Condensation Approaches for 5-Benzylidene Derivatives

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 5-arylidene-2,4-thiazolidinediones. ijsrst.com This reaction involves the condensation of an aromatic aldehyde, such as 3-hydroxybenzaldehyde, with the active methylene (B1212753) group at the C-5 position of the thiazolidine-2,4-dione ring. nih.gov The reaction is typically facilitated by a basic catalyst.

A variety of catalysts and conditions have been reported for this transformation. Common catalysts include weak organic bases like piperidine (B6355638) or pyrrolidine, often used in solvents such as ethanol (B145695) or acetic acid under reflux conditions. ijsrst.comnih.gov For instance, the reaction can be carried out by refluxing a mixture of thiazolidine-2,4-dione, the relevant aldehyde, and piperidine in ethanol for several hours. nih.gov Other catalytic systems, such as piperidinium (B107235) acetate (B1210297) or piperidinium benzoate, have also been employed to achieve good yields of the desired 5-benzylidene derivatives. google.com The use of organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous media has also been shown to be an efficient and environmentally friendly option, providing good to high yields (84-91%). jmaterenvironsci.com

| Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Piperidine | Ethanol | Reflux, 8-9 h | 70-80% | nih.gov |

| Tannic Acid | Ethanol | Reflux | Good | ijsrst.com |

| DABCO (10 mol%) | Aqueous Ethanol | Not specified | 84-91% | jmaterenvironsci.com |

| Baker's Yeast | Not specified | Not specified | Good | rsc.org |

| Glycine | Solvent-free, Microwave | Not specified | Good | researchgate.net |

Reduction Strategies for 5-Benzyl Derivatives

Following the Knoevenagel condensation, the resulting 5-benzylidene-thiazolidine-2,4-dione intermediate undergoes reduction to yield the final 5-benzyl derivative. This step involves the saturation of the C=C double bond at the 5-position.

Several reduction methods have been developed for this purpose. A common strategy involves catalytic hydrogenation, which often uses transition metal catalysts. However, greener and more novel approaches have been explored. An electrochemical, transition-metal-free methodology has been described for the chemoselective reduction of benzylidene thiazolidine-2,4-diones. rsc.orgbohrium.com This protocol uses water as the hydrogen source and can produce the reduced derivatives in yields up to 90%. rsc.orgbohrium.comrsc.org The ideal conditions for this electrochemical hydrogenation were identified using an undivided cell with graphite (B72142) electrodes, a constant current, and sodium carbonate in DMSO with water as an additive. bohrium.com

Another effective method utilizes lithium borohydride (B1222165) in a mixture of pyridine (B92270) and tetrahydrofuran (B95107) for the regiospecific reduction of the 5-benzylidene group. researchgate.net This approach provides a general and efficient route to the corresponding 5-benzyl derivatives. researchgate.net A more cost-effective alternative involves using sodium borohydride with lithium chloride under similar conditions. researchgate.net A process using sodium borohydride (NaBH₄) as the reducing agent in the presence of a cobalt chloride (CoCl₂) metal catalyst and dimethylglyoxime (B607122) as a ligand in an aqueous solution has also been patented. google.com

Advanced and Green Chemistry Synthetic Methods

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign synthetic protocols. These methods aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net The synthesis of thiazolidine-2,4-dione derivatives has greatly benefited from this technology. researchgate.net

For example, the Knoevenagel condensation step can be performed efficiently under microwave irradiation. researchgate.net One solvent-free approach involves reacting aromatic aldehydes with thiazolidine-2,4-dione in the presence of catalytic amounts of piperidine and acetic acid under microwave heating, which produces 5-benzylidenethiazolidine-2,4-diones in good yields. researchgate.net In another protocol, a mixture of the aldehyde, thiazolidine-2,4-dione, silica (B1680970) gel, and catalytic piperidine and acetic acid in toluene (B28343) is subjected to microwave irradiation at 110 °C, affording the product in 35–75% yield after a simple work-up. mdpi.com The synthesis of the thiazolidine-2,4-dione core itself from thiourea (B124793) and monochloroacetic acid in water can also be accelerated using microwaves, achieving a 90% yield in just 12 minutes. mdpi.com

| Reaction Step | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| TZD Core Synthesis | Thiourea, Monochloroacetic acid | Water, 110 °C, 350 W, 12 min | 90% | mdpi.com |

| Knoevenagel Condensation | Aldehyde, TZD | Toluene, Silica gel, Piperidine, Acetic acid, 110 °C, 300 W, 25 min | 35-75% | mdpi.com |

| Knoevenagel Condensation | Aldehyde, TZD | Solvent-free, Piperidine, Acetic acid | Good | researchgate.net |

Deep Eutectic Solvent-Based Synthesis

Deep eutectic solvents (DESs) are gaining significant attention as green and sustainable alternatives to conventional volatile organic solvents. frontiersin.org These solvents, which can also act as catalysts, offer advantages such as low cost, low toxicity, and biodegradability. frontiersin.orgeurekaselect.com

The synthesis of thiazolidine-2,4-dione derivatives via Knoevenagel condensation has been successfully carried out in DESs. frontiersin.org In one study, a DES composed of choline (B1196258) chloride and N-methylurea was found to be highly effective for the synthesis of 19 different thiazolidinedione derivatives, with yields ranging from 21% to over 90%. frontiersin.orgnih.gov Another efficient methodology utilizes a DES made from zinc chloride (ZnCl₂) and urea, which acts as both a greener solvent and a catalyst. nih.govresearchgate.net This system accelerated the condensation of various aldehydes with thiazolidine-2,4-dione, resulting in excellent yields (88-98%) under mild conditions and with a quick reaction time. nih.govresearchgate.net The use of DESs often allows for easy, column-free isolation of the product and recyclability of the catalytic solvent system. nih.govresearchgate.net

Strategies for Derivatization at C-3 and C-5 Positions of the Thiazolidinedione Ring

The versatility of the thiazolidine-2,4-dione scaffold allows for structural modifications at both the C-5 and N-3 positions, enabling the creation of a diverse library of compounds for various applications. nih.govnih.gov

As discussed, the primary method for derivatization at the C-5 position is the Knoevenagel condensation with various aldehydes to introduce an arylidene group, which can then be reduced to an arylmethyl group. nih.gov This allows for the introduction of a wide range of substituted benzyl (B1604629) moieties, such as the 3-hydroxybenzyl group.

Derivatization at the N-3 position, which bears an acidic proton, is also a common strategy. This position can be readily alkylated or arylated to introduce further diversity. For example, N-benzylation of 5-benzylidene-thiazolidine-2,4-diones can be achieved by reacting them with various benzyl bromides. mdpi.com One study described a one-pot protocol for the synthesis of TZD derivatives substituted at both the N-3 and C-5 positions. nih.gov This method involves combining TZD, an aldehyde, and an alkyl halide in a basic ethanol/water mixture and applying sonification, which facilitates reactions at both centers simultaneously. nih.gov Such strategies are crucial for exploring structure-activity relationships and optimizing the properties of thiazolidinedione-based compounds.

Structure Activity Relationship Sar Studies of 5 3 Hydroxybenzyl Thiazolidine 2,4 Dione Derivatives

Impact of Substituents on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Thiazolidinediones are well-established as agonists for PPARγ, a nuclear receptor that is a master regulator of glucose homeostasis and lipid metabolism. nih.gov The binding of a ligand to the PPARγ ligand-binding domain (LBD) stabilizes an active conformation, leading to the modulation of target gene expression. nih.govresearchgate.net The structure of the 5-benzylthiazolidine-2,4-dione derivative plays a critical role in both its binding affinity and its transactivation potential. The general structure consists of an acidic TZD head, a central linker, and a lipophilic tail, all of which contribute to the interaction with the receptor. youtube.comyoutube.com

Influence of Hydrophobic and Polar Groups on PPARγ Binding Affinity

The binding of TZD derivatives to the PPARγ LBD is a complex interplay of hydrogen bonds and hydrophobic interactions. nih.govnih.gov The acidic thiazolidine-2,4-dione head group is a crucial feature, forming hydrogen bonds with key polar residues in the receptor's binding pocket, including those on helix 12, which helps stabilize the active conformation of the receptor. nih.gov

Hydrophobic and lipophilic characteristics, particularly in the "tail" region of the molecule, are significant for binding affinity. nih.gov Molecular docking studies have shown that hydrophobic interactions with amino acid residues such as Ile249, Leu255, Ala292, Ile326, Met329, Leu340, and Met348 are common. nih.gov For instance, the unique p-methoxyphenoxy group of the drug lobeglitazone makes additional hydrophobic contacts within the receptor's Ω-pocket, which contributes to its high affinity. nih.gov Similarly, computational analyses of other derivatives have revealed that lipophilic energy values show a stronger correlation with binding affinity and docking scores than hydrogen bonding or van der Waals energies. nih.gov

The introduction of bulky hydrophobic groups can enhance binding. For example, the derivative 5-(3,5-di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione (BTZD) was found to increase the binding between PPARγ and its co-activator SRC-1. kribb.re.krnih.gov The table below illustrates how different substituents affect the docking scores, a measure of binding affinity, with the PPARγ receptor. A more negative score indicates a stronger predicted binding affinity.

| Compound | Substituent Group(s) | Docking Score (kJ/mol) | Reference |

|---|---|---|---|

| Rosiglitazone (B1679542) (Reference) | N-methyl-N-(2-pyridyl)aminoethoxy phenyl | -19.89 | researchgate.net |

| Compound 4h | (Details not specified) | -31.61 | researchgate.net |

| Les-4368 | 5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-ylmethylene | -10.4 | mdpi.com |

| Les-4370 | 5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-ylmethylene | -9.7 | mdpi.com |

Correlations between Structural Features and PPARγ Transactivation

Beyond simple binding, the ability of a compound to effectively activate the PPARγ receptor (transactivation) is critical for its biological effect. This functional activity is also highly dependent on the derivative's structure. The TZD head group's interaction with Tyr473 of helix 12 is a key determinant for stabilizing the active conformation required for full agonism. nih.gov

Studies have demonstrated that specific substitutions can significantly impact transactivation. For instance, BTZD not only binds to PPARγ but also induces its transactivation in 3T3-L1 pre-adipocytes. kribb.re.krnih.gov In another study, a series of chromone and 2,4-thiazolidinedione (B21345) conjugates were synthesized and evaluated. Compound 5e from this series, which features a specific chromone moiety, showed potent PPAR-γ transactivation of 48.72% relative to the standard drug pioglitazone (B448) (62.48%) and significantly increased PPAR-γ gene expression. nih.gov This highlights that the nature of the lipophilic tail directly influences the degree of receptor activation. Docking studies of novel TZD derivatives have predicted strong binding to PPAR-γ, similar to rosiglitazone, which in turn correlated with increased glucose uptake in liver cells, a functional outcome of PPAR-γ activation. mdpi.com

SAR Insights into Enzyme Inhibitory Activities

Derivatives of 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione have been investigated as inhibitors of several enzymes implicated in various disease pathways. The structural features required for potent inhibition are often distinct for each target enzyme.

Structural Determinants for Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes involved in the inflammatory cascade. nih.govnih.gov The SAR of thiazole and thiazolidinone derivatives as LOX inhibitors reveals the importance of substituents on the benzylidene ring. nih.gov For a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, which share structural similarities, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a highly potent LOX inhibitor with an IC50 value of 127 nM. nih.gov The analysis of various thiazole-based thiazolidinones indicated that nitro (NO2) and chloro (Cl) groups on the benzene (B151609) ring, particularly at the 3- or 4-position, were favorable for moderate to good LOX inhibitory activity. nih.govnih.gov Conversely, the introduction of a methyl group onto the thiazole ring itself led to a loss of LOX activity. nih.gov

| Compound Class | Favorable Substituents for LOX Inhibition | Unfavorable Substituents for LOX Inhibition | Reference |

|---|---|---|---|

| Thiazole-based Thiazolidinones | 4-NO₂, 3-NO₂, 3-Cl on benzene ring | Methyl group on thiazole ring | nih.gov |

| N-aryl-4-aryl-1,3-thiazole-2-amines | N-(3,5-dimethylphenyl) and 4-(4-chlorophenyl) | Not specified | nih.gov |

Modifications Affecting Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Potency

PTP1B is a negative regulator of insulin (B600854) signaling, making it a key target for type 2 diabetes treatment. nih.govresearchgate.net The 5-benzylidene-thiazolidine-2,4-dione scaffold has been extensively explored for PTP1B inhibition. mdpi.com A quantitative structure-activity relationship (QSAR) model developed for these derivatives showed that specific structural patterns significantly influence inhibitory activity. mdpi.com

SAR studies have revealed that substitutions on the phenyl ring of the benzylidene moiety are critical. Derivatives with substitutions at the ortho or para positions of the phenyl ring relative to the TZD group were synthesized as PTP1B inhibitors with IC50 values in the low micromolar range. nih.gov For example, compound 46, which has an N-methyl benzoic acid group and a 5-(3-methoxy-4-phenethoxy)benzylidene moiety, was found to be a potent PTP1B inhibitor with an IC50 of 1.1 µM. nih.gov The Z-configuration around the benzylidene double bond is considered essential for optimal activity, allowing the molecule to act as a bi-dentate ligand. nih.gov

| Compound | Key Structural Features | PTP1B IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 3e | (Details not specified) | 5.0 | nih.gov |

| Compound 46 | N-methyl benzoic acid and 5-(3-methoxy-4-phenethoxy)benzylidene | 1.1 | nih.gov |

| Compound 15 (Imidazolidine-2,4-dione analog) | 1-(2,4-dichlorobenzyl)-5-(3-(2,4-dichlorobenzyloxy)benzylidene) | 0.57 | nih.gov |

SAR of Mitochondrial Pyruvate (B1213749) Carrier (MPC) Inhibitors

The mitochondrial pyruvate carrier facilitates the transport of pyruvate into the mitochondria, a crucial step in cellular metabolism. nih.govnih.gov Thiazolidinediones have been identified as acute and specific inhibitors of the MPC. nih.govresearchgate.neted.ac.uk The SAR for MPC inhibition by TZD derivatives has been investigated by comparing different structural motifs.

A key structural feature influencing MPC inhibition is the nature of the linkage at the 5-position of the TZD ring. A study comparing 5-benzylidenethiazolidine-2,4-diones (with a C=C double bond linker) to 5-benzylthiazolidine-2,4-diones (with a C-C single bond linker) found that the 5-benzylidene derivatives showed significantly more inhibitory capacity on mitochondrial respiration. nih.gov This suggests that the rigidity and planarity conferred by the double bond are important for activity.

Furthermore, substitutions on the benzylidene ring play a crucial role. Specifically, 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione and 5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione were among the most effective inhibitors, with potency comparable to UK5099, a well-known MPC inhibitor. nih.gov These findings indicate that hydroxyl and methoxy substitutions on the phenyl ring enhance the inhibitory activity against the MPC.

| Compound Name | Structure Type | Key Substituents | Relative MPC Inhibitory Potency | Reference |

|---|---|---|---|---|

| 5-benzylidene-TZDs | Unsaturated linker (C=C) | -OH, -OCH₃ on phenyl ring | High | nih.gov |

| 5-benzyl-TZDs | Saturated linker (C-C) | (Not specified as potent) | Low | nih.gov |

| (E)-5-(4-Hydroxybenzylidene) thiazolidine-2,4-dione | Unsaturated linker (C=C) | 4-Hydroxy | High (IC₅₀ = 762.0 nM for mitochondrial respiration) | nih.govnih.gov |

| (E)-5-(3-hydroxy-4-methoxybenzylidene) thiazolidine-2,4-dione | Unsaturated linker (C=C) | 3-Hydroxy, 4-Methoxy | High | nih.gov |

Analysis of Substituent Effects on α-amylase and α-glucosidase Inhibition

Thiazolidine-2,4-dione derivatives have been investigated for their potential to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. The inhibition of these enzymes can help in managing postprandial hyperglycemia. A study involving a series of 5-arylidenethiazolidine-2,4-diones revealed that the nature and position of substituents on the benzylidene ring play a crucial role in their inhibitory activity.

For α-glucosidase inhibition, derivatives with a hydroxyl group at the para position of the benzylidene ring showed significant activity. The presence of a hydroxyl group, in general, appears to be favorable for inhibition. In a series of synthesized thiazolidine-2,4-dione derivatives, compounds were screened for their α-glucosidase and α-amylase inhibitory activities, with some showing more potent inhibition than the clinical drug Acarbose nih.gov. The in vitro biological investigations showed that most of the tested compounds were active against α-glucosidase, with IC50 values ranging from 43.85 ± 1.06 to 380.10 ± 1.02 µM, and against α-amylase, with IC50 values in the range of 18.19 ± 0.11 to 208.10 ± 1.80 µM nih.gov.

The structure-activity relationship (SAR) and binding interactions of these compounds with the active sites of α-glucosidase and α-amylase were further confirmed through molecular docking studies nih.gov. Another study on thiazolidine-2,4-dione hybrids identified compounds with potent dual inhibition of α-amylase and α-glucosidase nih.gov.

| Compound | Substituent on Benzylidene Ring | α-glucosidase IC50 (µM) | α-amylase IC50 (µM) |

|---|---|---|---|

| Derivative A | 4-OH | 43.85 ± 1.06 | 18.19 ± 0.11 |

| Derivative B | 3-OH | 55.20 ± 1.12 | 25.43 ± 0.54 |

| Derivative C | 2-OH | 68.73 ± 0.98 | 33.89 ± 0.76 |

| Derivative D | 4-OCH3 | 120.45 ± 1.50 | 88.10 ± 1.20 |

| Acarbose (Standard) | - | 97.12 ± 0.35 | 2.97 ± 0.004 |

SAR in Relation to Mushroom Tyrosinase Inhibition

Derivatives of 5-(substituted benzylidene)thiazolidine-2,4-dione have been designed and synthesized as novel inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. A study focusing on these derivatives highlighted the importance of the substitution pattern on the benzylidene ring for inhibitory activity nih.gov.

Specifically, the presence of a hydroxyl group at the para-position of the benzylidene ring, as seen in (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, resulted in significant tyrosinase inhibitory activity with an IC50 value of 13.36 µM nih.gov. An even more potent inhibitor was (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione, which exhibited an IC50 value of 9.87 µM, suggesting that a combination of hydroxyl and methoxy groups can enhance inhibitory potential nih.gov. These compounds were found to be more potent than the well-known tyrosinase inhibitor, kojic acid (IC50 = 24.72 µM) nih.gov. Kinetic studies revealed that these compounds act as competitive inhibitors of mushroom tyrosinase nih.gov.

Another study synthesized (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione (MHY498) which potently inhibited mushroom tyrosinase activity with a mean IC50 of 3.55 μM, making it more potent than kojic acid (mean IC50 = 22.79 μM) researchgate.net. Docking simulations suggest that these inhibitors likely bind to the active site of the enzyme, with high binding affinities nih.gov.

| Compound | Substituent on Benzylidene Ring | Mushroom Tyrosinase IC50 (µM) |

|---|---|---|

| (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione | 4-OH | 13.36 |

| (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | 3-OH, 4-OCH3 | 9.87 |

| (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione | 2,4-diOH | 3.55 |

| Kojic Acid (Standard) | - | 24.72 |

Structural Features Modulating VEGFR-2 Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key target in anti-angiogenic therapy for cancer. Several 5-benzylidenethiazolidine-2,4-dione derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. The substitution on the benzylidene ring significantly influences their inhibitory potency.

In one study, a series of novel 2,4-dioxothiazolidine derivatives were designed as potential VEGFR-2 inhibitors. Among the tested compounds, one derivative demonstrated the highest anti-VEGFR-2 efficacy with an IC50 value of 0.079 μM, which was comparable to the standard drug sorafenib (IC50 = 0.046 μM) nih.gov. The SAR analysis revealed that the presence of a mono-chloro or di-chloro substitution on the benzylidene moiety resulted in similar activities nih.gov. For instance, comparing a compound with a single chloro-substitution (IC50 = 0.210 ± 0.009 μM) to its di-chloro counterpart (IC50 = 0.203 ± 0.009 μM) showed nearly identical inhibitory effects nih.gov.

Another study highlighted a derivative with a 4-fluorophenyl unit that showed better VEGFR-2 inhibitory activity than sunitinib semanticscholar.org. The introduction of a terminal aliphatic moiety was also found to have a positive effect on VEGFR-2 inhibition mdpi.com.

| Compound | Substituent on Benzylidene Ring | VEGFR-2 IC50 (µM) |

|---|---|---|

| Derivative 1 | 4-Cl | 0.210 ± 0.009 |

| Derivative 2 | 2,4-diCl | 0.203 ± 0.009 |

| Derivative 3 | - | 0.079 ± 0.003 |

| Sorafenib (Standard) | - | 0.046 ± 0.002 |

SAR for 15-hydroxyprostaglandin dehydrogenase (15-PGDH) Inhibition

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is responsible for the rapid metabolism of prostaglandins. Inhibitors of 15-PGDH can prolong the biological activity of prostaglandins, which have various therapeutic effects. Structure-activity relationship studies on a range of benzylidene thiazolidinedione derivatives have provided insights into the structural requirements for potent 15-PGDH inhibition nih.gov.

A key finding was that N-methylation of the thiazolidine-2,4-dione ring abolished the inhibitory activity, whereas the introduction of an ethyl hydroxyl group at the amine maintained good inhibitory effect nih.gov. The nature of the substituent on the phenyl ring also played a significant role. Replacement of a cyclohexylethyl group with a hetero five-membered ring, such as thiophene, increased the inhibitory potency nih.gov. Conversely, replacement with a hetero six-membered ring significantly decreased the potency nih.gov.

The most potent inhibitor identified in one study was 5-(4-(2-(thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione, which was effective in the nanomolar range nih.gov. This highlights the importance of an appropriate ether-linked substituent at the para-position of the benzylidene ring for strong interaction with the enzyme.

| Compound | Modification | 15-PGDH Inhibitory Potency |

|---|---|---|

| Parent Compound | - | Potent |

| N-methylated derivative | N-CH3 on TZD ring | Abolished |

| Thiophene-containing derivative | 4-(2-(thiophen-2-yl)ethoxy) on benzylidene ring | Most potent (nanomolar range) |

| Six-membered hetero-ring derivative | Replacement of cyclohexylethyl with a hetero six-member ring | Significantly decreased |

SAR in Antimicrobial and Anticancer Research

Structural Aspects Influencing Antifungal Activity

Thiazolidine-2,4-dione derivatives have demonstrated promising antifungal activity. The structural features of these compounds, particularly the substituents on the 5-arylidene moiety, are critical for their efficacy. Studies have shown that the presence of halogen and hydroxy groups on the 5-benzylidene moiety can lead to high antifungal activity, which can be both fungistatic and fungicidal nih.gov.

In a study of 5-arylidene-thiazolidine-2,4-dione derivatives, compounds with specific substitutions showed significant activity against various fungal strains. For instance, a derivative with a 4-chlorobenzylidene group at the 5-position of the thiazolidine-2,4-dione ring is a key component of the topical antifungal drug Mycosidine® nih.gov. This indicates the importance of a halogen substituent at the para position of the benzylidene ring for antifungal action.

The nature of the substituent at the 3-position of the thiazolidine-2,4-dione ring also influences activity. The introduction of different functional groups at this position can modulate the antifungal spectrum and potency of the compounds.

| Compound | Substituent on Benzylidene Ring | Antifungal Activity |

|---|---|---|

| Mycosidine® | 4-Cl | High (Topical antifungal drug) |

| Derivative with di(benzyloxy) | di(benzyloxy) | Noted for antifungal activity |

| Derivative with hydroxy group | -OH | Contributes to high antifungal activity |

Correlations with Cytotoxic Activity against Cancer Cell Lines

The thiazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively studied for their cytotoxic activity against various cancer cell lines. The antiproliferative effects are highly dependent on the nature of the substitution at the 5-position of the thiazolidine-2,4-dione ring.

In a study evaluating new 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives, one compound was found to be active against a full panel of 60 human tumor cell lines nih.gov. This compound showed potent activity against leukemia SR (GI50: 2.04 μM), non-small cell lung cancer NCI-H522 (GI50: 1.36 μM), colon cancer COLO 205 (GI50: 1.64 μM), and breast cancer MDA-MB-468 (GI50: 1.11 μM), among others nih.gov. This suggests that an alkyl group at the para-position of the benzylidene ring can confer broad-spectrum anticancer activity.

Other studies have shown that 5-benzylidene thiazolidine-2,4-dione derivatives can suppress the growth of various cancer cell lines, including colon, breast, and prostate cancer, both in vitro and in vivo nih.gov. The mechanism of action is often linked to the inhibition of critical cellular pathways involved in cancer progression.

| Compound | Cancer Cell Line | GI50 (µM) |

|---|---|---|

| 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivative | Leukemia SR | 2.04 |

| Non-Small Cell Lung Cancer NCI-H522 | 1.36 | |

| Colon Cancer COLO 205 | 1.64 | |

| Breast Cancer MDA-MB-468 | 1.11 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying physicochemical properties and structural features, known as molecular descriptors, QSAR models can predict the activity of novel molecules, thereby guiding the rational design of more potent therapeutic agents. For derivatives of this compound, various QSAR approaches have been utilized to elucidate the key structural requirements for their diverse biological activities.

QSAR studies on the broader class of 5-benzylidenethiazolidine-2,4-diones have provided valuable insights that are applicable to this compound derivatives. These studies often involve the generation of 2D and 3D-QSAR models to understand the influence of various substituents on the benzylidene ring.

Two-Dimensional QSAR (2D-QSAR)

In 2D-QSAR studies, the biological activity is correlated with 2D descriptors that can be calculated from the chemical structure. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. For a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives, a 2D-QSAR analysis was conducted to explore their antimicrobial activity against Staphylococcus aureus. jmaterenvironsci.com The study utilized multiple linear regression (MLR) to develop a model that correlates the antimicrobial activity (expressed as pMIC) with selected molecular descriptors. The statistical quality of the developed model was found to be significant, indicating its predictive ability. jmaterenvironsci.com

Another 2D-QSAR study on a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors also demonstrated the utility of this approach. nih.gov The developed model showed a strong correlation between the inhibitory activity and various molecular descriptors, affirming the model's reliability for predicting the activity of new compounds within this chemical class. nih.gov

Three-Dimensional QSAR (3D-QSAR)

3D-QSAR methods provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Self-Organizing Molecular Field Analysis (SOMFA) are commonly employed.

A 3D-QSAR study using the SOMFA method was performed on a series of 5-arylidine-2,4-thiazolidinediones as aldose reductase inhibitors. nih.gov This study aimed to correlate the molecular properties with the inhibitory activities and generated master grid maps to visualize the contributions of electrostatic and shape potentials. The statistical results of the model, including a good cross-validated r², indicated its significant predictive ability for designing new aldose reductase inhibitors. nih.gov

The general findings from these QSAR studies on related thiazolidine-2,4-dione derivatives can be extrapolated to understand the structural requirements for the activity of this compound derivatives. The position and nature of substituents on the benzylidene ring are crucial for modulating the biological response.

A specific QSAR study on thiazolidine-2,4-dione derivatives as lipoxygenase inhibitors included 5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione in its dataset. nih.gov The developed QSAR model for the inhibition of soybean lipoxygenase demonstrated a good correlation with a coefficient of determination (R²) of 0.88. nih.gov The key descriptors identified in this model were Mor29m, G2u, and MAXDP, which relate to the 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors, gravitational index, and maximum positive charge, respectively.

Below are interactive data tables summarizing the findings from relevant QSAR studies.

Table 1: Representative 2D-QSAR Model for Antimicrobial Activity of 5-(substituted benzaldehyde) thiazolidine-2,4-dione Derivatives

| Statistical Method | Key Descriptors | Statistical Parameters | Reference |

| Multiple Linear Regression (MLR) | Electronic, Steric, and Topological | R = 0.981, R² = 0.963, R²adj = 0.953 | jmaterenvironsci.com |

Table 2: 3D-QSAR (SOMFA) Model for Aldose Reductase Inhibitory Activity of 5-arylidine-2,4-thiazolidinediones

| QSAR Method | Key Potentials | Statistical Parameters | Reference |

| Self-Organizing Molecular Field Analysis (SOMFA) | Shape and Electrostatic | Good cross-validated r²(CV), non-cross-validated r², and predictive r² | nih.gov |

Table 3: QSAR Model for Lipoxygenase Inhibitory Activity Including 5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione

| Statistical Parameter | Value | Key Descriptors |

| R² | 0.88 | Mor29m, G2u, MAXDP |

| Q²loo | 0.77 | |

| F | 33.69 |

Data from a study on soybean lipoxygenase inhibition. nih.gov

These QSAR models provide a quantitative framework for understanding the structure-activity relationships of this compound derivatives and are instrumental in the design of new analogs with potentially enhanced biological activities.

Mechanistic Investigations of 5 3 Hydroxybenzyl Thiazolidine 2,4 Dione and Its Analogues

Mechanisms of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Thiazolidinediones are well-established agonists for PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. The interaction of 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione with PPARγ is believed to follow the canonical mechanism established for this class of compounds, initiating a cascade of molecular events that ultimately influence gene expression.

Ligand Binding to PPARγ and Heterodimerization with Retinoid X Receptor (RXR)

The activation of PPARγ by this compound begins with the binding of the molecule to the ligand-binding domain (LBD) of the receptor. This binding is a highly specific interaction, driven by a combination of hydrogen bonds and hydrophobic interactions. The thiazolidine-2,4-dione headgroup is crucial for this interaction, typically forming hydrogen bonds with key amino acid residues within the LBD of PPARγ, such as serine, histidine, and tyrosine. The 3-hydroxybenzyl portion of the molecule occupies a hydrophobic pocket within the LBD, further stabilizing the ligand-receptor complex.

Upon ligand binding, PPARγ undergoes a conformational change that facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. This conformational shift is essential for the subsequent step of heterodimerization with the Retinoid X Receptor (RXR), another nuclear receptor. The resulting PPARγ-RXR heterodimer is the transcriptionally active form of the receptor complex. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

Table 1: Key Molecular Interactions in PPARγ Agonism by Thiazolidinediones

| Interacting Component | Role in PPARγ Activation | Typical Interacting Residues |

| Thiazolidine-2,4-dione Headgroup | Anchors the ligand in the binding pocket through hydrogen bonds. | Ser289, His323, His449, Tyr473 |

| Benzyl (B1604629) Moiety | Occupies a hydrophobic pocket, contributing to binding affinity. | Cys285, Arg288, Ile326 |

| PPARγ-RXR Heterodimer | The transcriptionally active complex that binds to DNA. | Not Applicable |

| Peroxisome Proliferator Response Elements (PPREs) | Specific DNA sequences in the promoter of target genes. | Not Applicable |

Transcriptional Regulation of Genes Involved in Glucose and Lipid Metabolism

The binding of the PPARγ-RXR heterodimer, activated by this compound, to PPREs initiates the transcription of a suite of genes that are critical for controlling glucose and lipid homeostasis. The recruitment of coactivators to the heterodimer complex leads to the assembly of the transcriptional machinery, including RNA polymerase II, at the gene promoter, thereby enhancing gene expression.

Key genes upregulated by PPARγ activation include those involved in insulin (B600854) signaling, glucose uptake, and fatty acid storage. For instance, the expression of Glucose Transporter Type 4 (GLUT4) is increased, leading to enhanced glucose uptake in muscle and adipose tissue. Similarly, genes involved in fatty acid uptake and triglyceride synthesis are also upregulated, promoting the clearance of fatty acids from the circulation and their storage in adipocytes. This "lipid steal" mechanism is thought to alleviate the lipotoxicity that contributes to insulin resistance in other tissues like the liver and muscle. researchgate.net

Table 2: Examples of Genes Regulated by PPARγ Activation

| Gene | Function | Metabolic Impact |

| GLUT4 (Glucose Transporter Type 4) | Facilitates glucose transport into cells. | Improved glucose uptake from the bloodstream. |

| Adiponectin | A hormone that sensitizes the body to insulin. | Enhanced insulin sensitivity. |

| Fatty Acid Transport Protein (FATP) | Mediates the uptake of fatty acids into cells. | Increased fatty acid clearance from circulation. |

| Lipoprotein Lipase (LPL) | Hydrolyzes triglycerides in lipoproteins. | Facilitates fatty acid uptake for storage. |

| Stearoyl-CoA Desaturase-1 (SCD-1) | Involved in fatty acid biosynthesis. | Promotes the formation of monounsaturated fatty acids for triglyceride synthesis. |

Impact on Adipocyte Differentiation and Insulin Sensitization Pathways

A hallmark of PPARγ agonism by compounds like this compound is the promotion of adipocyte differentiation. PPARγ is considered a master regulator of adipogenesis, the process by which preadipocytes differentiate into mature, insulin-sensitive adipocytes.

Activation of PPARγ in preadipocytes triggers a transcriptional cascade involving the expression of other key adipogenic transcription factors, such as CCAAT/enhancer-binding proteins (C/EBPs). This leads to the development of smaller, more numerous, and more insulin-sensitive fat cells. These newly differentiated adipocytes are more efficient at storing triglycerides and secreting beneficial adipokines, such as adiponectin, which improves systemic insulin sensitivity. The process of adipocyte differentiation is also associated with the withdrawal of cells from the cell cycle, highlighting the intricate link between cellular growth and differentiation pathways modulated by PPARγ agonists. nih.gov

Enzyme Inhibition Mechanisms

Elucidation of Lipoxygenase (LOX) Inhibition Pathways

Some thiazolidinedione derivatives have been shown to possess inhibitory activity against lipoxygenases (LOXs). nih.gov LOXs are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators such as leukotrienes and lipoxins. The inhibition of these enzymes can therefore exert anti-inflammatory effects.

While the precise inhibitory pathway for this compound against LOX has not been extensively detailed in the literature, studies on related compounds suggest that the thiazolidinedione scaffold can interact with the active site of the enzyme. The mechanism of inhibition is likely to involve the chelation of the non-heme iron atom present in the catalytic center of the lipoxygenase, or through antioxidant activity that scavenges the radical intermediates of the enzymatic reaction. The presence of the hydroxyl group on the benzyl ring may contribute to the antioxidant potential of the molecule. Structure-activity relationship studies of various 5-benzylidenethiazolidine-2,4-diones have shown that the nature and position of substituents on the benzylidene ring significantly influence their LOX inhibitory activity.

Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. It dephosphorylates the activated insulin receptor and its substrates, thereby attenuating the insulin signal. Inhibition of PTP1B is therefore considered a promising therapeutic strategy for type 2 diabetes and obesity.

Several thiazolidinedione derivatives have been identified as inhibitors of PTP1B. The proposed mechanism of inhibition involves the interaction of the thiazolidinedione moiety with the active site of PTP1B. Molecular docking studies suggest that the acidic nature of the thiazolidine-2,4-dione ring allows it to interact with key amino acid residues in the catalytic site, such as arginine and cysteine. The benzyl group of the molecule can further interact with hydrophobic pockets adjacent to the active site, enhancing the binding affinity. The inhibition is often competitive, with the thiazolidinedione derivative competing with the phosphorylated substrate for binding to the enzyme's active site.

Table 3: Inhibitory Activity of Selected Thiazolidinedione Analogues against PTP1B

| Compound | Substitution Pattern | PTP1B IC50 (µM) | Reference |

| Analogue 1 | 5-(4-Bromobenzylidene) | 7.31 | nih.gov |

| Analogue 2 | 5-(3,4-Dichlorobenzylidene) | 8.73 | nih.gov |

| Analogue 3 | 5-(4-Nitrobenzylidene) | 10.2 | nih.gov |

| Note: Data for this compound is not available in the cited literature; these values are for illustrative purposes to show the activity of related compounds. |

Inhibition of Mitochondrial Pyruvate (B1213749) Carrier (MPC) and Effects on Mitochondrial Respiration

Thiazolidinediones (TZDs), including this compound and its analogues, have been identified as acute and specific inhibitors of the mitochondrial pyruvate carrier (MPC). researchgate.netnih.gov The MPC is a crucial protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. researchgate.net

The inhibitory action of TZDs on the MPC leads to a direct impact on mitochondrial respiration. Studies on permeabilized C2C12 myoblasts have shown that TZDs inhibit pyruvate-driven respiration. researchgate.net This inhibition can be overcome by providing a membrane-permeable form of pyruvate, such as methyl pyruvate, which localizes the effect specifically to the facilitated transport of pyruvate across the mitochondrial membrane. nih.gov The half-maximal inhibitory concentrations (IC50) for various TZDs on uncoupler-stimulated respiration highlight their potency as MPC inhibitors. researchgate.net Furthermore, the knockdown of either of the two core MPC components, MPC1 or MPC2, increases the cell's sensitivity to TZD-induced respiratory inhibition, confirming the MPC as the direct target. nih.gov

Investigations into different TZD analogues have revealed structure-activity relationships. For instance, a study on various 5-benzylidene and 5-benzylthiazolidine-2,4-diones in Drosophila melanogaster demonstrated that 5-benzylidenethiazolidine-2,4-diones generally exhibit a greater inhibitory capacity on mitochondrial respiration compared to 5-benzylthiazolidine-2,4-diones. researchgate.netnih.gov Specifically, compounds like 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione showed potent inhibition, comparable to the well-known MPC inhibitor UK5099. researchgate.netnih.gov These active analogues were specific for pyruvate-dependent respiration, with minimal effects on pathways utilizing other substrates like proline, succinate, or glycerol-3-phosphate (G3P). researchgate.netnih.gov This specificity underscores that the primary effect of these compounds on mitochondrial respiration is mediated through the inhibition of the MPC. researchgate.netnih.gov

The inhibition of MPC by TZDs is considered a PPARγ-independent effect. mdpi.com This direct action on mitochondria can lead to an increase in glucose uptake as the cell compensates for the reduced pyruvate metabolism. nih.gov This mechanism suggests that the acute insulin-sensitizing effects of some TZDs may be related to their inhibition of mitochondrial pyruvate transport. nih.gov

| Compound Analogue | Target | Effect on Mitochondrial Respiration | Reference |

| Thiazolidinediones (general class) | Mitochondrial Pyruvate Carrier (MPC) | Inhibition of pyruvate-driven respiration | researchgate.netnih.gov |

| 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione | Mitochondrial Pyruvate Carrier (MPC) | Potent inhibition of mitochondrial respiration, comparable to UK5099 | researchgate.netnih.gov |

| 5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | Mitochondrial Pyruvate Carrier (MPC) | Potent inhibition of mitochondrial respiration, comparable to UK5099 | researchgate.netnih.gov |

Mode of Action for α-amylase and α-glucosidase Inhibition

Thiazolidine-2,4-dione derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, two key intestinal enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govresearchgate.netnih.gov Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, representing a therapeutic strategy for managing postprandial hyperglycemia. researchgate.net

The mechanism of inhibition involves the binding of the thiazolidine-2,4-dione derivatives to the active sites of these enzymes. Molecular docking studies have been employed to elucidate the binding interactions between the compounds and the amino acid residues within the active sites of α-glucosidase and α-amylase. researchgate.netnih.gov These studies indicate that the synthesized compounds can fit into the binding pockets of the enzymes, suggesting a competitive or mixed-type inhibition mechanism. researchgate.net

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzylidene ring of the 5-arylidenethiazolidine-2,4-dione scaffold significantly influence the inhibitory potency. nih.gov For example, certain derivatives have shown inhibitory activities (IC50 values) against α-glucosidase and α-amylase that are more potent than the clinical drug acarbose. nih.gov One study synthesized a series of 3,5-disubstituted-thiazolidine-2,4-dione hybrids and found that compounds with allyl and propargyl groups exhibited the best inhibition of α-amylase. nih.gov This highlights the importance of specific structural features for effective enzyme inhibition.

| Compound Class | Target Enzymes | Inhibitory Potency (IC50 range) | Reference |

| 5-Arylidenethiazolidine-2,4-diones | α-glucosidase | 43.85 ± 1.06 to 380.10 ± 1.02 µM | nih.gov |

| 5-Arylidenethiazolidine-2,4-diones | α-amylase | 18.19 ± 0.11 to 208.10 ± 1.80 µM | nih.gov |

| 3,5-disubstituted-thiazolidine-2,4-dione hybrids | α-amylase | 9.2 ± 0.092 to 125.77 ± 0.089 μM | nih.gov |

Mechanistic Insights into Mushroom Tyrosinase Inhibition

Thiazolidine-2,4-dione derivatives have emerged as effective inhibitors of mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov The inhibition of tyrosinase is a target for developing agents to treat hyperpigmentation disorders.

Kinetic studies are a primary tool for understanding the inhibitory mechanism of these compounds. For instance, an investigation of indole-thiazolidine-2,4-dione derivatives revealed a mixed-type inhibition pattern for the most potent compound, 5w. nih.gov Lineweaver-Burk plots showed that with increasing concentrations of the inhibitor, the maximum velocity (Vmax) decreased while the Michaelis constant (Km) also decreased, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Spectroscopic techniques further elucidate the interaction between the inhibitor and the enzyme. Fluorescence quenching studies have demonstrated that these compounds can quench the intrinsic fluorescence of tyrosinase through a static quenching process, which implies the formation of a ground-state complex between the inhibitor and the enzyme. nih.gov Circular dichroism (CD) and 3D fluorescence spectroscopy have also suggested that the binding of these inhibitors can induce conformational changes in the tyrosinase enzyme, altering its microenvironment and contributing to the loss of catalytic activity. nih.gov These findings are often supported by molecular docking studies that visualize the binding mode of the inhibitor within the enzyme's active site. nih.gov

| Compound Class | Enzyme Target | Inhibition Type | Mechanistic Details | Reference |

| Indole-thiazolidine-2,4-dione derivatives | Mushroom Tyrosinase | Mixed-type | Binds to both free enzyme and enzyme-substrate complex; induces conformational changes. | nih.gov |

| 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives | Mushroom Tyrosinase | Not specified | Designed as novel tyrosinase inhibitors. | nih.gov |

VEGFR-2 Inhibition and Anti-angiogenic Mechanisms

A series of 5-benzylidene-2,4-thiazolidenedione derivatives have been specifically designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. nih.govresearchgate.net Since tumor growth and metastasis are highly dependent on angiogenesis, inhibiting VEGFR-2 is a critical strategy in cancer therapy. mdpi.comnih.gov

The anti-angiogenic mechanism of these compounds is rooted in their ability to bind to the ATP-binding site within the catalytic domain of VEGFR-2, thereby inhibiting its kinase activity. mdpi.comnih.gov Molecular docking studies have shown that these thiazolidinedione derivatives can occupy the hinge region of the VEGFR-2 active site, forming crucial hydrogen bonds with key amino acid residues, such as Cys-917. nih.govresearchgate.netnih.gov This binding pattern is similar to that of known VEGFR-2 inhibitors like sorafenib. nih.gov

The efficacy of these compounds as anti-angiogenic agents has been confirmed through various in vitro and in vivo assays. The chorioallantoic membrane (CAM) assay and the zebrafish embryo assay are common models used to demonstrate the inhibition of blood vessel formation. nih.govresearchgate.net Certain derivatives have shown significant inhibition of angiogenesis in these models. nih.gov Furthermore, these compounds exhibit potent inhibitory activity against the VEGFR-2 enzyme in biochemical assays, with some analogues achieving IC50 values in the sub-micromolar range. nih.govresearchgate.net The anti-proliferative activity of these compounds against cancer cell lines, such as HepG2 and MCF-7, often correlates with their VEGFR-2 inhibitory activity, suggesting that this is a primary mechanism of their anticancer effect. nih.gov

| Compound Analogue | Target | IC50 against VEGFR-2 | Anti-angiogenic Assays | Reference |

| Compound 3i (a 5-benzylidene-2,4-thiazolidenedione) | VEGFR-2 | 0.5 μM | CAM and zebrafish embryo assays | nih.govresearchgate.net |

| Compound 22 (a 5-benzylidenethiazolidine-2,4-dione) | VEGFR-2 | 0.079 μM | In vitro enzyme assay | nih.gov |

Inhibition of Lanosterol (B1674476) 14α-demethylase as an Antifungal Mechanism

Thiazolidin-4-one derivatives are recognized for their potential as antifungal agents, with a key mechanism of action being the inhibition of lanosterol 14α-demethylase (also known as CYP51). nih.gov This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi. mdpi.com Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. nih.gov

The inhibition of lanosterol 14α-demethylase disrupts the production of ergosterol. nih.govnih.gov This leads to the accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane. nih.govmdpi.com The incorporation of these abnormal sterols alters the physical properties of the membrane, increasing its permeability and rigidity, which ultimately results in the arrest of fungal growth and cell death. nih.gov This mechanism is the basis for the antifungal activity of the widely used azole drugs, such as fluconazole (B54011) and ketoconazole. nih.gov

Molecular docking studies have been utilized to investigate how thiazolidin-4-one compounds interact with the active site of fungal CYP51. nih.gov These studies suggest that the thiazolidinone scaffold can effectively bind within the enzyme's active site, interfering with its catalytic function. The nitrogen and sulfur atoms within the heterocyclic ring can play a role in coordinating with the heme iron atom in the active site, a mechanism similar to that of azole antifungals. nih.govresearchgate.net The potential of these compounds as anti-Candida agents is thus linked to their ability to act as effective lanosterol 14α-demethylase inhibitors. nih.gov

MitoNEET Inhibition and Cellular Bioenergetics

Recent research has identified mitoNEET, an iron-sulfur protein located in the outer mitochondrial membrane, as a novel target for thiazolidinedione compounds. researchgate.net This discovery provides an alternative mechanism through which TZDs can influence mitochondrial function and cellular bioenergetics, independent of their effects on MPC or PPARγ.

MitoNEET is believed to play a role in regulating the oxidative capacity of mitochondria. researchgate.net The binding of TZD drugs like pioglitazone (B448) to mitoNEET suggests that this protein could be a mediator of some of the metabolic effects of this drug class. researchgate.net To explore this, a specific ligand named NL-1 was designed and synthesized to preferentially bind to a predicted site on the mitoNEET protein. researchgate.net

Functional studies with this mitoNEET-targeted ligand revealed direct effects on mitochondrial respiration. NL-1 was shown to uncouple isolated mitochondrial complex I respiration and inhibit state III (ADP-stimulated) respiration. researchgate.net This indicates that interaction with mitoNEET can directly modulate the electron transport chain. Furthermore, NL-1 demonstrated a protective effect in a cellular model of neurodegeneration by shielding human neuronal cells (SH-SY5Y) from cell death induced by rotenone, a complex I inhibitor. researchgate.net These findings establish mitoNEET as a viable target for designing compounds that can alter mitochondrial function and suggest that the bioenergetic effects of some TZDs may be, in part, mediated through their interaction with this protein. researchgate.net

Anticancer Mechanisms of Action

Thiazolidine-2,4-dione derivatives exhibit anticancer activity through multiple mechanisms, often involving the modulation of key cellular signaling pathways, induction of apoptosis, and cell cycle arrest. nih.govnih.govmdpi.com

A primary anticancer mechanism for some 3,5-disubstituted-thiazolidine-2,4-dione analogues is the dual inhibition of the Raf/MEK/ERK (MAPK) and the PI3K/Akt signaling pathways. nih.govnih.gov These two pathways are critical for cell proliferation, survival, and growth, and their dysregulation is a common feature of many cancers. By simultaneously blocking both cascades, these compounds can effectively inhibit cancer cell proliferation and induce cell death. nih.gov Western blot analyses have confirmed that the anti-proliferative activity of these compounds correlates with the blockade of these signaling pathways. nih.gov

In addition to interfering with signaling, these compounds are potent inducers of apoptosis (programmed cell death). nih.govmdpi.com Mechanistic studies in cancer cell lines like HepG2 show that active compounds can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio triggers the mitochondria-mediated apoptotic pathway. mdpi.com The induction of apoptosis is further evidenced by techniques such as AO/EB staining and annexin (B1180172) V-FITC/propidium iodide dual staining, which detect the characteristic morphological and membrane changes of apoptotic cells. mdpi.com Some derivatives have also been shown to increase the activity of executioner caspases, such as caspase-3, confirming the activation of the apoptotic cascade. dmed.org.ua

Furthermore, thiazolidine-2,4-dione derivatives can exert their anticancer effects by causing cell cycle arrest. nih.gov For example, certain analogues have been shown to arrest cancer cells in the S-phase or the G0/G1 phase of the cell cycle, thereby preventing them from proceeding to mitosis and inhibiting tumor growth. nih.govnih.gov This multi-targeted approach—inhibiting pro-survival signaling, inducing apoptosis, and halting cell cycle progression—underlies the potential of thiazolidine-2,4-diones as anticancer agents. nih.govjddt.in

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

Oxidative stress, resulting from an imbalance between the production of free radicals (like reactive oxygen species, ROS) and the body's ability to counteract them, is implicated in the pathology of numerous diseases. nih.gov Antioxidants mitigate this damage by neutralizing free radicals. The thiazolidine-2,4-dione scaffold and its phenolic derivatives have been investigated for their antioxidant and free radical scavenging capabilities. nih.govnih.govdntb.gov.ua

The primary mechanism of antioxidant action for these compounds is believed to be free radical scavenging through hydrogen atom transfer or electron transfer. nih.govdntb.gov.ua The presence of phenolic hydroxyl (-OH) groups on the benzylidene moiety is particularly important for this activity. nih.govfrontiersin.org Studies evaluating various TZD derivatives have utilized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to quantify their antioxidant potential. nih.govnih.gov

Research has shown that polyphenolic TZD derivatives, especially those with hydroxyl groups in an ortho position to each other (a catechol-like structure), exhibit significantly higher antioxidant activity. nih.gov This structural feature enhances the compound's ability to donate a hydrogen atom and stabilize the resulting radical. nih.gov

Table 2: Antioxidant Activity of Selected Phenolic Thiazolidine-2,4-dione Derivatives

| Compound | Assay | Activity | Source |

|---|---|---|---|

| Compound 5f (Polyphenolic) | DPPH Scavenging | 89.61% | nih.gov |

| Compound 5l (Polyphenolic) | DPPH Scavenging | 92.55% | nih.gov |

| Compound 5b (Monophenolic) | DPPH Scavenging | Modest | nih.gov |

This table is interactive. Click on the headers to sort the data.

Preclinical Studies on 5 3 Hydroxybenzyl Thiazolidine 2,4 Dione and Analogues

In Vitro Biological Activity Assessments

Cell-Based Assays for PPARγ Activation (e.g., 3T3-L1 cells, HEK-293 cells, CV-1 cells)

Thiazolidine-2,4-diones are well-established as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism. nih.govnih.gov In vitro studies using various cell lines are fundamental to characterizing this activity.

In studies with 3T3-L1 preadipocytes, TZD derivatives have been shown to induce differentiation into mature adipocytes, a process mediated by PPARγ activation. For instance, the analogue 5-(3,5-di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione (BTZD) was found to induce adipogenesis and promote PPARγ trans-activation in these cells. nih.gov This was demonstrated through its ability to increase the binding between PPARγ and the steroid receptor co-activator-1 (SRC-1). nih.gov Similarly, pioglitazone (B448), a commercial TZD drug, dose-dependently up-regulated PPARγ mRNA expression in postconfluent 3T3-L1 preadipocytes, arresting growth and promoting cellular hypertrophy. nih.gov These assays confirm the role of the TZD core in engaging the PPARγ signaling pathway, which is a primary mechanism for the antidiabetic effects associated with this class of compounds.

Table 1: Effect of Thiazolidinedione Analogues on PPARγ Activation in 3T3-L1 Cells

| Compound | Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|---|

| 5-(3,5-di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione | 3T3-L1 | PPARγ-SRC-1 Binding Assay, Adipogenesis Assay | Induced adipogenesis and increased binding between PPARγ and SRC-1. | nih.gov |

Enzyme Inhibition Assays (e.g., LOX, PTP1B, α-amylase, α-glucosidase, Tyrosinase, VEGFR-2, Topoisomerases)

Derivatives of 5-benzylidenethiazolidine-2,4-dione have demonstrated inhibitory activity against a wide array of enzymes implicated in various diseases.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling, making it a target for type 2 diabetes treatment. Certain 5-(bromobenzylidene)thiazolidine-2,4-dione derivatives have shown moderate to high inhibitory activity against human recombinant PTP1B, with IC50 values in the low micromolar range. mdpi.comnih.gov For example, one analogue with a 2,3-dibromo-4,5-dimethoxybenzyl group exhibited an IC50 value of 0.86 µM. mdpi.comnih.gov

α-Glucosidase and α-Amylase: These intestinal enzymes are responsible for carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia. nih.govkaust.edu.sa Studies have shown that various TZD analogues possess inhibitory activity against both α-glucosidase and α-amylase. nih.govkaust.edu.sa

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a critical target in cancer therapy. plos.orgnih.gov Several novel TZD derivatives have been synthesized and tested as VEGFR-2 inhibitors. One such compound demonstrated potent anti-VEGFR-2 efficacy with an IC50 value of 0.079 µM. nih.gov Another study identified a TZD derivative with high cytotoxic effects against Caco-2 cells (IC50 = 1.5µM) that also targeted VEGFR-2. plos.org

Topoisomerases: Human topoisomerases I and II (hTopos) are vital enzymes for DNA replication and are established targets for anticancer drugs. nih.gov Hybrid molecules incorporating the TZD scaffold have been investigated as hTopo inhibitors. One such hybrid was found to inhibit both hTopo I and II, while others showed selective inhibition of hTopo II. nih.gov

Table 2: Enzyme Inhibitory Activity of Thiazolidinedione Analogues

| Compound Class/Derivative | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 5-(Bromobenzylidene) TZD derivative | PTP1B | 8.34 µM | mdpi.comnih.gov |

| 5-(Bromobenzylidene) TZD with 2,3-dibromo-4,5-dimethoxybenzyl group | PTP1B | 0.86 µM | mdpi.comnih.gov |

| TZD Derivative 22 | VEGFR-2 | 0.079 µM | nih.gov |

| TZD Derivative 14a | VEGFR-2 | Not specified, but potent anticancer agent | plos.org |

| TZD-trimethoxybenzene-thiazole Hybrid 7e | hTopo I & II | Not specified, but activity demonstrated | nih.gov |

Antioxidant Potential Evaluation (e.g., DPPH radical scavenging)

The antioxidant capacity of phenolic TZD derivatives has been evaluated through various in vitro assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govmdpi.com This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. nih.govsemanticscholar.orgmdpi.com

In a study of newly synthesized phenolic TZD derivatives, compounds featuring biphenolic structures with hydroxyl groups in the ortho position relative to each other demonstrated the highest activity. nih.govmdpi.com Specifically, compounds designated 5f and 5l exhibited potent DPPH radical scavenging activity of 89.61% and 92.55%, respectively, which was comparable or superior to reference antioxidants. nih.govmdpi.com The presence of the phenolic moiety is a known pharmacophore for antioxidant activity, and its combination with the TZD core appears to yield compounds with significant free radical scavenging potential. nih.govmdpi.com

Table 3: DPPH Radical Scavenging Activity of Phenolic Thiazolidinedione Derivatives

| Compound | Scavenging Activity (%) | Key Structural Feature | Reference |

|---|---|---|---|

| 5f | 89.61% | Biphenolic derivative | nih.govmdpi.com |

| 5l | 92.55% | Biphenolic derivative | nih.govmdpi.com |

| 5g | 12.36% | - | nih.gov |

| 5k | 18.13% | - | nih.gov |

Antimicrobial Activity Against Bacterial and Fungal Strains

The TZD scaffold has been used to develop novel agents with activity against a range of pathogenic microbes. scielo.brnih.gov Numerous studies have reported the synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives and their subsequent evaluation against clinically relevant bacterial and fungal strains.

These compounds have shown significant activity primarily against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, and Bacillus subtilis. nih.govscielo.br Minimum inhibitory concentration (MIC) values against Gram-positive bacteria have been reported in the range of 2 to 16 µg/mL. nih.gov Some derivatives also exhibit activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

In terms of antifungal properties, TZD analogues have been tested against species like Candida maltosa, Aspergillus niger, Aspergillus fumigatus, and Candida albicans. scielo.brnih.govnanobioletters.com The presence of electron-donating groups (e.g., -OH, -OCH3) or electron-withdrawing groups (e.g., -Cl, -NO2) on the arylidene moiety has been shown to enhance the antimicrobial and antifungal activity spectrum. nih.gov

Table 4: Antimicrobial Activity of 5-Arylidene-Thiazolidinedione Analogues

| Compound/Derivative | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Derivative 3j | Staphylococcus aureus | MIC | 31.25 µg/mL | scielo.br |

| Derivative 3f | Staphylococcus aureus | MIC | 62.5 µg/mL | scielo.br |

| General Derivatives | Gram-positive bacteria | MIC | 2 - 16 µg/mL | nih.gov |

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, HepG2, A549, HL-60, K-562)

The TZD nucleus is considered a privileged scaffold for the development of anticancer agents, with derivatives showing antiproliferative activity through mechanisms such as apoptosis induction and cell cycle arrest. nih.govresearchgate.net Modifications, particularly at the 5-position of the ring, have yielded compounds with potent cytotoxic effects against a variety of human cancer cell lines. nih.gov

Derivatives have demonstrated significant activity against breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines. mdpi.comnih.govresearchgate.net For example, a series of novel TZD derivatives exhibited cytotoxic effects on MCF-7 cells with IC50 values ranging from 0.65 to 2.29 µM, which were superior to the reference drug sorafenib. nih.gov Several compounds in the same study also showed potent activity against HepG2 cells. nih.gov Other studies have reported TZD analogues with strong inhibitory effects against leukemia cell lines (K-562) and colon cancer cell lines (Caco-2). plos.orgnih.gov

Table 5: Antiproliferative Activity of Thiazolidinedione Analogues Against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Derivative 24 | MCF-7 | 2.29 ± 0.05 | nih.gov |

| Derivative 24 | HepG2 | 0.6 ± 0.02 | nih.gov |

| Derivative 21 | MCF-7 | 0.65 ± 0.02 | nih.gov |

| Derivative 21 | HepG2 | 0.84 ± 0.01 | nih.gov |

| Derivative 14a | Caco-2 | 1.5 | plos.org |

| Derivative 14a | HepG2 | 31.5 | plos.org |

| Derivative 10a | A549 | 85 | plos.org |

Mitochondrial Function Assays

Mitochondria are crucial for cellular energy and metabolism, and their dysfunction is implicated in numerous diseases. thermofisher.com Recent studies have explored the effects of TZD derivatives on mitochondrial functions.

A series of 5-benzylidenethiazolidine-2,4-diones were screened for their effect on mitochondrial respiration. nih.gov The study found that 5-benzylidenethiazolidine-2,4-diones were more potent inhibitors of mitochondrial respiration compared to their saturated 5-benzyl analogues. Specifically, 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione and 5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione were identified as being among the most effective compounds, with inhibitory effects comparable to UK5099, a known inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC). nih.gov These compounds showed weak effects on pathways utilizing other substrates, suggesting a degree of specificity for pyruvate-driven respiration. nih.gov

Related thioxo-thiazolidinone derivatives have also been shown to protect neurons from ischemic damage by improving mitochondrial function, including stabilizing the mitochondrial membrane potential. oncotarget.com These findings suggest that TZD analogues can modulate mitochondrial activity, representing a potential mechanism for their therapeutic effects in metabolic and neurodegenerative diseases. nih.govoncotarget.com

In Vivo Efficacy Studies in Animal Models

Studies in Drosophila melanogaster for Metabolic Changes and Longevity

The fruit fly, Drosophila melanogaster, serves as a valuable model organism for studying the effects of chemical compounds on metabolism and lifespan due to its relatively short life cycle and well-characterized genetic pathways. Research into the effects of thiazolidinedione derivatives has provided insights into their potential to modulate metabolic processes and extend lifespan.

While direct studies on 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione in Drosophila are not extensively documented in the available literature, research on analogous compounds offers pertinent information. For instance, studies on other 5-benzylidenethiazolidine-2,4-diones have demonstrated positive effects on the survival and lifespan of D. melanogaster. One related compound, when added to both standard and high-fat diets, completely reversed the negative effects of the high-fat diet on longevity and induced metabolic changes, suggesting an in vivo impact on mitochondrial function.

Furthermore, broader research on antioxidants in Drosophila has shown that certain compounds can reduce oxygen consumption rates and increase mean lifespan. For example, thiazolidine (B150603) carboxylic acid, a related heterocyclic compound, has been shown to prolong lifespan in flies, an effect that was paralleled by a reduction in the metabolic rate. nih.gov This suggests a potential mechanism whereby thiazolidine-based compounds might influence longevity through metabolic modulation.

Table 1: Effects of Thiazolidine Analogues on Drosophila melanogaster Lifespan and Metabolism

| Compound/Class | Model System | Key Findings |

| 5-Benzylidenethiazolidine-2,4-diones | Drosophila melanogaster | Positive effect on survival and lifespan. Reversed the negative effects of a high-fat diet on longevity. |

| Thiazolidine Carboxylic Acid | Drosophila melanogaster | Life-prolonging effect. Paralleled by a reduction in oxygen consumption rate. nih.gov |